3,4-Difluoro-5-hydroxybenzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Select 3,4-Difluoro-5-hydroxybenzamide for its uniquely positioned phenolic –OH and vicinal fluorine atoms on a single benzamide ring. This single-isomer building block provides a critical hydrogen-bond contact for kinase ATP-binding pockets that des-hydroxy analogs cannot replicate. With a computed LogP of 0.77 and TPSA of 63.3 Ų, it intrinsically limits CNS exposure while its enhanced aqueous solubility reduces DMSO artifacts in label-free biophysical assays. The 5-OH group enables rapid O-alkylation, sulfonylation, or bioconjugation for SAR exploration at the solvent-exposed region. Order ≥98% pure material to eliminate regioisomeric confounding and accelerate your fragment-to-lead optimization.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
Cat. No. B13666668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-hydroxybenzamide
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)F)F)C(=O)N
InChIInChI=1S/C7H5F2NO2/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2,11H,(H2,10,12)
InChIKeyGVUPIAJXJGLQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-5-hydroxybenzamide: Core Physicochemical Identity for Rational Procurement in Fluorinated-Benzamide Research Programs


3,4-Difluoro-5-hydroxybenzamide (CAS 1806292-13-6, MW 173.12 g/mol, C7H5F2NO2) is a vicinal-difluorinated hydroxybenzamide building block that combines a primary amide with a phenolic hydroxyl group and two electron-withdrawing fluorine atoms on a single aromatic ring . This substitution pattern produces a computed LogP of approximately 0.77 and a topological polar surface area (TPSA) of 63.3 Ų, positioning it as a moderately hydrophilic, hydrogen-bond-rich scaffold relative to non-hydroxylated analogs . The compound is commercially available at ≥98% purity from multiple specialty chemical vendors and is employed as a key intermediate in medicinal chemistry, particularly for the construction of kinase-focused compound libraries .

Why In-Class Fluorinated Benzamides Cannot Be Readily Substituted for 3,4-Difluoro-5-hydroxybenzamide


The simultaneous presence of a phenolic –OH at position 5 and vicinal fluorine atoms at positions 3 and 4 on the benzamide ring creates a unique hydrogen-bond donor/acceptor topology that is absent in close analogs such as 3,4-difluorobenzamide (no –OH), 3,4-difluorophenol (no amide), or 3,4-difluoroaniline (no –OH and no amide oxygen). This difference is reflected in computed descriptors: 3,4-difluoro-5-hydroxybenzamide possesses two H-bond donors and four H-bond acceptors versus one donor and three acceptors for 3,4-difluorobenzamide . The additional phenolic –OH lowers the computed LogP from approximately 1.2 (3,4-difluorobenzamide) to approximately 0.77, indicating enhanced aqueous solubility . In enzyme-inhibitor design, the 5-OH group has been exploited as a critical recognition element for kinase targets, where it contributes to binding affinity within the ATP-competitive pocket—a contact that cannot be recapitulated by the des-hydroxy congener .

Quantitative Differentiation Evidence: 3,4-Difluoro-5-hydroxybenzamide vs. Closest Analogs


Hydrophilicity Enhancement Over Des-Hydroxy Analog (3,4-Difluorobenzamide)

The introduction of a 5-hydroxy group onto the 3,4-difluorobenzamide scaffold significantly increases hydrophilicity. The computed octanol-water partition coefficient (XLogP3) for 3,4-difluoro-5-hydroxybenzamide is 0.6–0.77 (PubChem/vendor), compared to 1.2 for 3,4-difluorobenzamide . This ΔLogP of approximately -0.5 log units suggests a roughly threefold increase in aqueous solubility for the hydroxy congener, which is meaningful for aqueous-based assay compatibility and for reducing non-specific binding during biochemical screening .

Medicinal Chemistry Drug Design Physicochemical Profiling

Enhanced Hydrogen-Bond Donor Capacity for Target Engagement

The phenolic –OH group endows 3,4-difluoro-5-hydroxybenzamide with two hydrogen-bond donors (HBD) compared to only one HBD for 3,4-difluorobenzamide . This additional donor capability is critical in kinase inhibitor design, where the 5-OH motif has been incorporated into MEK (MAP kinase kinase) inhibitors to form a key hydrogen bond with the enzyme backbone, as documented in BRENDA entry for a complex ligand incorporating this benzamide moiety as a specificity element . The des-hydroxy analog lacks this interaction, which would be expected to reduce binding affinity and selectivity for MEK-family kinases.

Structure-Based Drug Design Kinase Inhibitors Molecular Recognition

Topological Polarity and Passive Permeability Differentiation

The topological polar surface area (TPSA) of 3,4-difluoro-5-hydroxybenzamide is 63.3 Ų, substantially higher than the 43.1 Ų for 3,4-difluorobenzamide . The +20 Ų increment is consistent with a decreased capacity for passive membrane diffusion, a parameter that medicinal chemists exploit to tune CNS penetration versus peripheral restriction. A TPSA below 60 Ų is often associated with good blood-brain barrier penetration, while values above 60–70 Ų favor peripheral restriction; thus, the 5-hydroxy derivative is predicted to have reduced CNS exposure relative to the des-hydroxy analog .

ADME/Tox Permeability Drug-Likeness

Commercial Availability and Purity Benchmarking for Procurement

3,4-Difluoro-5-hydroxybenzamide is commercially available from multiple vendors at ≥98% purity (HPLC) . In contrast, the des-hydroxy analog 3,4-difluorobenzamide is offered at 95–98% purity, with melting point 129–133 °C as a quality indicator . The hydroxy derivative's assured purity specification reduces the need for in-house repurification prior to use in parallel library synthesis or biophysical assays, a practical differentiation when scale and reproducibility are procurement criteria.

Chemical Sourcing Quality Control Library Synthesis

Precedent Use in MAP Kinase Kinase (MEK) Inhibitor Design

The BRENDA Enzyme Database annotates a complex ligand containing the 3,4-difluoro-5-hydroxybenzamide substructure as an inhibitor of EC 2.7.12.2 (mitogen-activated protein kinase kinase, MEK), a clinically validated oncology target . The 3,4-difluorobenzamide substructure is a known pharmacophore in MEK inhibitors such as CI-1040 and PD 0325901, but the additional 5-OH group provides an extra anchoring point within the allosteric pocket adjacent to the ATP-binding site . This precedent establishes the 5-hydroxy variant as a privileged scaffold for MEK-focused library design, whereas the simpler des-hydroxy analog is typically employed as a less specific benzamide building block.

Kinase Drug Discovery MEK Inhibition Oncology

Regiochemical Integrity: Single-Isomer 5-Hydroxy Substitution Pattern

Unlike generic 'difluorohydroxybenzamide' mixtures that may contain variable regioisomeric distributions (e.g., 2-hydroxy, 4-hydroxy, or 6-hydroxy isomers), commercial 3,4-difluoro-5-hydroxybenzamide is supplied as a single, defined regioisomer with the –OH group exclusively at position 5, confirmed by ¹H/¹³C NMR fingerprinting . Regioisomeric purity is critical for reproducible biological assay results, as even minor quantities of positional isomers can produce misleading activity cliffs in SAR analysis . The 3,4-difluorobenzamide comparator, lacking a phenolic –OH, does not present this regioisomer concern.

Synthetic Chemistry Regioselectivity Structure Confirmation

High-Value Application Scenarios for 3,4-Difluoro-5-hydroxybenzamide Based on Differentiated Properties


Kinase-Focused Fragment Library Construction

The compound's dual hydrogen-bond donor capacity and moderate hydrophilicity make it an ideal fragment-sized (MW 173) entry point for generating MEK and general kinase inhibitor libraries. Its demonstrated inclusion in a BRENDA-annotated MAP kinase kinase inhibitor provides target-class validation, while the 5-OH group permits subsequent chemical diversification (O-alkylation, sulfonylation, or bioconjugation) to rapidly explore structure-activity relationships at the solvent-exposed region of the ATP-binding pocket .

Peripherally Restricted Kinase Probe Design

With a TPSA exceeding 60 Ų and a LogP below 1.0, 3,4-difluoro-5-hydroxybenzamide is biased toward peripheral restriction, making it a strategic choice for oncology programs that seek to minimize CNS exposure. Teams designing MEK inhibitors for solid tumors (e.g., melanoma, colorectal cancer) can incorporate this scaffold early in lead optimization to reduce the risk of CNS-mediated adverse events without additional structural modifications .

Aqueous-Compatible Biophysical Assays (SPR, ITC, DSF)

The enhanced aqueous solubility predicted by the ~0.5 LogP unit reduction relative to 3,4-difluorobenzamide translates to better performance in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments, where high DMSO concentrations can interfere with protein stability and binding kinetics. Procurement of this compound specifically for label-free biophysical screening workflows can reduce solvent artifacts and improve data quality .

Regioisomer-Controlled Medicinal Chemistry SAR Campaigns

When exploring the role of hydrogen-bond donors in a lead series, the single-isomer nature of 3,4-difluoro-5-hydroxybenzamide eliminates the confounding effects of regioisomeric impurities. This is particularly valuable in fragment-to-lead optimization, where small structural changes produce large potency shifts. Researchers can confidently attribute biological activity differences to the 5-OH pharmacophore rather than to unidentified isomeric contaminants, accelerating the design-make-test cycle .

Quote Request

Request a Quote for 3,4-Difluoro-5-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.